molecular formula C8H12N2 B1594435 5-Ethyl-2-methylpyridin-4-amine CAS No. 5350-64-1

5-Ethyl-2-methylpyridin-4-amine

Cat. No.: B1594435
CAS No.: 5350-64-1
M. Wt: 136.19 g/mol
InChI Key: WIJOOIFTTQXTBL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position

Biochemical Analysis

Biochemical Properties

5-Ethyl-2-methylpyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with potassium channels, acting as a blocker. This interaction reduces the leakage of intracellular potassium ions, enhancing impulse conduction in demyelinated axons . Additionally, this compound is involved in the synthesis of nicotinic acid, a form of vitamin B3, through the oxidation of 5-ethyl-2-methylpyridine .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with potassium channels can impact cell signaling by modulating ion flow across the cell membrane . This compound also affects gene expression by influencing the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic flux and metabolite levels, impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons and reducing potassium ion leakage . This action enhances impulse conduction and improves cellular communication. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve impulse conduction . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a precursor to nicotinic acid through the oxidation of 5-ethyl-2-methylpyridine . This conversion involves enzymes such as nitric acid and other oxidizing agents. The compound’s involvement in metabolic pathways can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with potassium channels is dependent on its distribution within the cell membrane .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell membrane allows it to interact with potassium channels and other membrane-bound proteins. Additionally, its presence in the cytoplasm and other cellular compartments can influence its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methylpyridin-4-amine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction involves heating a mixture of paraldehyde and ammonia at high temperatures, typically around 230°C, in the presence of ammonium acetate as a catalyst . The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is typically carried out in a steel reaction vessel under controlled conditions to ensure safety and maximize yield. The product is then purified through fractional distillation and other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as the oxidizing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Nicotinic acid

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-methylpyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ethyl and a methyl group, along with the amine group, allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-ethyl-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJOOIFTTQXTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276936
Record name 5-ethyl-2-methylpyridin-4-amine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-64-1
Record name NSC50
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-Ethyl-2-methyl-4-pyridinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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